6-Bromo-8-chloro-1,2-dihydroquinolin-2-one

Beschreibung

Eigenschaften

IUPAC Name |

6-bromo-8-chloro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h1-4H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIPPGGSXPKBAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C(C=C(C=C21)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

6-Bromo-8-chloro-1,2-dihydroquinolin-2-one: Technical Guide & Synthetic Utility

Introduction & Strategic Importance

In modern medicinal chemistry and drug discovery, di-halogenated heterocyclic scaffolds are highly prized for their orthogonal reactivity. 6-Bromo-8-chloro-1,2-dihydroquinolin-2-one (CAS: 1341717-31-4) represents a premier building block in this category. Featuring a quinolinone core decorated with two distinct halogens, this compound enables researchers to execute highly regioselective cross-coupling reactions. Its structural geometry and electronic properties make it a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and receptor agonists.

Physicochemical Data & Structural Properties

To ensure reproducibility and accurate stoichiometric calculations in synthetic workflows, the foundational quantitative data of 6-bromo-8-chloro-1,2-dihydroquinolin-2-one is summarized below.

| Property | Value |

| IUPAC Name | 6-bromo-8-chloro-1,2-dihydroquinolin-2-one |

| CAS Number | 1341717-31-4 |

| Molecular Formula | C9H5BrClNO |

| Molecular Weight | 258.50 g/mol |

| Exact Mass | 256.9243 Da |

| Physical Form | Powder or crystals |

| Typical Purity | ≥95% |

| SMILES | C1=CC(=O)NC2=C(C=C(C=C21)Br)Cl |

Data supported by commercial specifications from and computational databases like . [1][3]

Mechanistic Insight: Tautomerism and Electronic Effects

The 1,2-dihydroquinolin-2-one core exists in a tautomeric equilibrium with its lactim form (2-hydroxyquinoline). However, in the solid state and within polar aprotic solvents, the lactam form strongly predominates. This tautomerism is critical because it dictates the acidity of the N-1 proton. The electron-withdrawing nature of the C-8 chlorine further increases the acidity of the adjacent N-H group, facilitating straightforward deprotonation and subsequent N-alkylation under mild basic conditions.

Reactivity Profile & Regioselectivity

The strategic value of this compound lies in the differential bond dissociation energies of its carbon-halogen bonds. The C-Br bond at the 6-position is significantly weaker and more reactive toward oxidative addition by transition metals than the C-Cl bond at the 8-position.

Fig 1. Regioselective reactivity profile of the 6-bromo-8-chloroquinolin-2(1H)-one scaffold.

Validated Experimental Workflows

Fig 2. General synthetic workflow for 6-bromo-8-chloro-1,2-dihydroquinolin-2-one isolation.

Protocol A: Regioselective Suzuki-Miyaura Coupling at C-6

This protocol describes the selective arylation of the C-6 position while preserving the C-8 chlorine for downstream functionalization.

Step-by-Step Methodology:

-

Preparation: Charge an oven-dried Schlenk flask with 6-bromo-8-chloro-1,2-dihydroquinolin-2-one (1.0 eq), the desired arylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).

-

Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1).

-

Causality: Dioxane provides excellent solubility for the organic substrates, while water is essential to dissolve the K₂CO₃ base and activate the boronic acid via the formation of a highly reactive boronate complex.

-

-

Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 eq) under a steady stream of nitrogen.

-

Heating: Stir the reaction mixture at 80°C for 4-6 hours.

-

Causality: Maintaining the temperature at exactly 80°C provides sufficient thermal energy to overcome the activation barrier for C-Br oxidative addition while remaining strictly below the threshold required to break the stronger C-Cl bond, ensuring absolute regioselectivity.

-

-

Self-Validation System: Monitor the reaction via LC-MS. The starting material exhibits a distinct isotopic triad at m/z 258/260/262 (due to the presence of one Br and one Cl). Complete conversion is validated by the total disappearance of this triad and the emergence of a new mass peak corresponding to the coupled product. This new peak must retain a characteristic 3:1 isotopic doublet (m/z M / M+2), which proves the C-8 chlorine remains intact.

-

Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography.

Protocol B: N-Alkylation of the Quinolinone Core

Protecting or functionalizing the lactam nitrogen is often required before executing harsher cross-coupling reactions at the C-8 position.

Step-by-Step Methodology:

-

Dissolution: Dissolve the quinolinone (1.0 eq) in anhydrous DMF.

-

Deprotonation: Add Cs₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes.

-

Causality: Cesium carbonate is selected over weaker bases (like K₂CO₃) to exploit the "cesium effect." The large ionic radius of the Cs⁺ ion minimizes tight ion-pairing, resulting in a more "naked" and highly nucleophilic lactam anion.

-

-

Alkylation: Add the alkyl halide (1.2 eq) dropwise and heat to 50°C for 12 hours.

-

Self-Validation System: Quench the reaction by pouring it into rapidly stirring ice water. The highly hydrophobic N-alkylated product will precipitate immediately. Complete conversion is validated by TLC (3:1 Hexanes/EtOAc); the successful N-alkylated product will exhibit a significantly higher Rf value than the highly polar, hydrogen-bonding starting lactam.

Applications in Drug Discovery

The 6-bromo-8-chloro-1,2-dihydroquinolin-2-one scaffold is prominently featured in patent literature for the synthesis of novel therapeutics. A foundational example of its utility is documented in the, which details the synthesis of novel chemical compounds targeting complex biological pathways, including thrombopoietin (TPO) mimetics and kinase inhibitors [2].

By utilizing the orthogonal halogens on this scaffold, medicinal chemists can rapidly synthesize diverse libraries of analogs. The C-6 position is typically decorated first to establish the primary pharmacophore, followed by N-alkylation to tune lipophilicity, and finally, harsh cross-coupling at the C-8 position to optimize target binding affinity.

Safety, Handling, and Storage

As a halogenated heterocyclic compound, strict adherence to safety protocols is mandatory.

-

GHS Classification: Harmful if swallowed (H302), Causes skin irritation (H315), and Causes serious eye irritation (H319).

-

Handling: All manipulations—especially those involving dry powders—must be conducted in a certified fume hood to prevent inhalation. Standard PPE (nitrile gloves, safety goggles, and a lab coat) is required.

-

Storage: Store in a tightly sealed container in a dry, well-ventilated area at room temperature (20-25°C). Ensure the compound is kept away from strong oxidizing agents to prevent degradation.

References

- SmithKline Beecham Corporation. "Novel chemical compounds (Patent WO2006132739A2)".

-

PubChemLite / University of Luxembourg. "6-bromo-8-chloro-1,2-dihydroquinolin-2-one (C9H5BrClNO)". PubChem.[Link]

6-bromo-8-chloro-1,2-dihydroquinolin-2-one molecular formula

An In-Depth Technical Guide to 6-bromo-8-chloro-1,2-dihydroquinolin-2-one

This guide provides a comprehensive technical overview of 6-bromo-8-chloro-1,2-dihydroquinolin-2-one, a halogenated heterocyclic compound with significant potential in synthetic chemistry and drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's fundamental properties, a proposed synthetic pathway with mechanistic rationale, spectroscopic characterization, and its prospective applications as a versatile building block.

Core Molecular Profile and Structural Elucidation

6-bromo-8-chloro-1,2-dihydroquinolin-2-one belongs to the quinolinone class of compounds. The quinolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in molecules with diverse biological activities.[1][2] The presence of two distinct halogen atoms (bromine at the C6 position and chlorine at the C8 position) on the aromatic ring provides specific handles for regioselective functionalization, making it a valuable intermediate for building molecular complexity.

Physicochemical Properties

A summary of the key identifiers and properties of 6-bromo-8-chloro-1,2-dihydroquinolin-2-one is presented below.

| Property | Value | Reference |

| Molecular Formula | C₉H₅BrClNO | [3] |

| Molecular Weight | 258.5 g/mol | |

| CAS Number | 1341717-31-4 | |

| Synonyms | 6-bromo-8-chloro-2(1H)-quinolinone | |

| Physical Form | Powder or crystals | |

| InChI Key | RJIPPGGSXPKBAB-UHFFFAOYSA-N | |

| SMILES | C1=CC(=O)NC2=C(C=C(C=C21)Br)Cl | [3] |

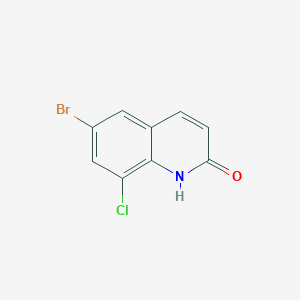

Molecular Structure

The structure consists of a bicyclic system where a benzene ring is fused to a 2-pyridone ring.

Caption: 2D structure of 6-bromo-8-chloro-1,2-dihydroquinolin-2-one.

Spectroscopic Signature for Structural Verification

Unequivocal identification of 6-bromo-8-chloro-1,2-dihydroquinolin-2-one relies on a combination of spectroscopic techniques. While specific experimental data is not publicly available, a predictive analysis based on known quinolinone analogs provides a strong framework for characterization.[2][4]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals in the aromatic region. The two protons on the pyridone ring (H-3 and H-4) will appear as doublets. The two remaining protons on the benzene ring (H-5 and H-7) will also be distinct, likely appearing as singlets or narrow doublets due to the substitution pattern. The N-H proton will present as a broad singlet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine signals for the nine carbon atoms in the molecule. The carbonyl carbon (C-2) will be the most downfield signal, typically appearing around 160-165 ppm. The remaining eight signals will be in the aromatic region (110-150 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp, strong absorption band for the carbonyl (C=O) stretch, expected around 1630-1660 cm⁻¹. A broad absorption corresponding to the N-H stretch will be visible in the 3100-3300 cm⁻¹ region. Characteristic C-Br and C-Cl stretching vibrations will be observed in the fingerprint region (< 800 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will provide the definitive molecular weight. Due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl isotopes in ~3:1 ratio), the molecular ion peak will exhibit a characteristic isotopic cluster (M, M+2, M+4), which is a powerful diagnostic tool for confirming the presence and number of these halogens.

Proposed Synthesis and Mechanistic Considerations

The synthesis of substituted quinolinones often involves the construction of the heterocyclic ring from an appropriately substituted aniline precursor. The following multi-step pathway is proposed based on established methodologies for similar transformations, such as the synthesis of related bromo-methyl-quinolinones.[5]

Caption: Proposed synthetic workflow for 6-bromo-8-chloro-1,2-dihydroquinolin-2-one.

Step-by-Step Synthetic Protocol

-

Step 1: Preparation of 2-Chloro-4-bromoaniline (Precursor)

-

Rationale: This step creates the core substituted aniline required for building the quinoline ring. The starting material, 2-amino-3-chloro-5-bromobenzoic acid, is commercially available. Decarboxylation is a standard transformation to remove the carboxylic acid group.

-

Protocol: 2-Amino-3-chloro-5-bromobenzoic acid is heated in a high-boiling point solvent such as diphenyl ether. The reaction is monitored for the cessation of CO₂ evolution. Upon completion, the mixture is cooled, and the product is isolated and purified, typically by recrystallization or column chromatography.

-

-

Step 2: Condensation with Diethyl Acetylenedicarboxylate

-

Rationale: This step introduces the carbon backbone that will form the second ring of the quinolinone system. The nucleophilic aniline attacks the electrophilic alkyne in a classic Michael addition.

-

Protocol: 2-Chloro-4-bromoaniline is dissolved in a suitable solvent like ethanol. Diethyl acetylenedicarboxylate is added dropwise at room temperature. The reaction is typically exothermic and stirred until completion (monitored by TLC). The resulting enamine product often precipitates from the solution upon cooling or can be isolated by solvent evaporation.

-

-

Step 3: Thermal Cyclization (Gould-Jacobs Reaction)

-

Rationale: This is the key ring-forming step. High temperatures promote an intramolecular electrophilic aromatic substitution, where the enamine attacks the benzene ring to form the new six-membered ring.

-

Protocol: The intermediate from Step 2 is added to a preheated high-boiling point solvent (e.g., Dowtherm A) at approximately 250 °C. This high temperature provides the activation energy needed for the cyclization. The reaction is held at this temperature for a short period before being cooled. The cyclized product is then precipitated by the addition of a non-polar solvent like hexane and purified.

-

-

Step 4: Saponification and Decarboxylation

-

Rationale: The final step involves the hydrolysis of the ester to a carboxylic acid, followed by thermally induced decarboxylation to yield the target quinolinone. The hydrolysis is a standard saponification reaction.

-

Protocol: The product from Step 3 is heated under reflux in an aqueous solution of sodium hydroxide to hydrolyze the ester. The reaction mixture is then cooled and acidified (e.g., with HCl), which causes the simultaneous decarboxylation and precipitation of the final product, 6-bromo-8-chloro-1,2-dihydroquinolin-2-one. The solid is collected by filtration, washed, and can be further purified by recrystallization.

-

Chemical Reactivity and Applications in Drug Discovery

The true value of 6-bromo-8-chloro-1,2-dihydroquinolin-2-one for medicinal chemists lies in its potential for diversification. The C-Br and C-Cl bonds serve as versatile synthetic handles for palladium-catalyzed cross-coupling reactions.

Caption: Diversification potential via cross-coupling reactions.

The differential reactivity of C-Br versus C-Cl bonds under specific catalytic conditions allows for selective, stepwise functionalization. Generally, the C-Br bond is more reactive in standard palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkyl groups at the 6-position while leaving the C8-Cl bond intact for subsequent modification.

This synthetic versatility makes the compound an excellent starting point for generating libraries of analogs for structure-activity relationship (SAR) studies. Quinolinone derivatives have shown significant promise as:

-

Kinase Inhibitors: The quinoline core is a well-established scaffold for designing inhibitors of various protein kinases involved in cancer cell signaling pathways.[1]

-

Antibacterial Agents: Functionalized quinolones are a major class of antibiotics that target bacterial DNA gyrase.[1]

Safety and Handling

As with any laboratory chemical, 6-bromo-8-chloro-1,2-dihydroquinolin-2-one should be handled with appropriate care in a well-ventilated fume hood.

-

Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).

-

Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

6-bromo-8-chloro-1,2-dihydroquinolin-2-one is a strategically important heterocyclic intermediate. Its molecular formula, C₉H₅BrClNO, and the presence of two differentially reactive halogen atoms make it a highly valuable platform for the synthesis of complex molecules. The proposed synthetic route offers a reliable method for its preparation, and its utility in palladium-catalyzed cross-coupling reactions opens extensive possibilities for drug discovery programs targeting kinases and bacterial enzymes. Proper spectroscopic analysis is critical for structural confirmation, and adherence to safety protocols is mandatory during its handling.

References

-

PubChemLite. 6-bromo-8-chloro-1,2-dihydroquinolin-2-one. [Link]

-

PMC. 6,8-Dibromoquinoline. [Link]

-

Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

-

MDPI. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. [Link]

-

ResearchGate. 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile. [Link]

-

SpectraBase. 6-BROMO-8-CHLORO-1,4-DIHYDRO-4-OXO-3-QUINOLINECARBOXYLIC ACID, ETHYL ESTER. [Link]

Sources

The Quinolinone Core: A Legacy of Serendipity and Rational Design in Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The journey of the quinolinone scaffold, from an impurity in a 19th-century industrial byproduct to a cornerstone of modern medicinal chemistry, is a compelling narrative of serendipitous discovery, meticulous structural elucidation, and innovative synthetic development. This guide provides an in-depth exploration of the history and discovery of quinolinone compounds, their synthetic evolution, and their expanding therapeutic landscape. We will delve into the causality behind key experimental choices and provide detailed protocols for foundational synthetic methods, offering a comprehensive resource for professionals in drug discovery and development.

From Coal Tar to a Privileged Scaffold: The Genesis of Quinolinone Chemistry

The story of quinolinone begins not with a targeted synthesis, but with the fractional distillation of coal tar. In 1834, German chemist Friedlieb Ferdinand Runge isolated a colorless, oily substance he named "leukol".[1] Eight years later, in 1842, French chemist Charles Gerhardt obtained a similar compound by distilling the antimalarial alkaloid quinine with a strong base, which he named "quinoline."[1] It was later confirmed that these two substances were identical.

For several decades, the precise atomic arrangement of this new molecule remained elusive. The breakthrough came in 1869 when the renowned German chemist August Kekulé, famous for his work on the structure of benzene, proposed the correct bicyclic aromatic structure of quinoline, a fusion of a benzene and a pyridine ring.[1] This structural elucidation was a pivotal moment, providing a rational framework for understanding its chemical properties and paving the way for the systematic synthesis of its derivatives.

The transition from quinoline to the first medicinally significant "quinolinone" was not a direct, intentional leap but rather a serendipitous offshoot of other research. In the early 1960s, while attempting to synthesize the antimalarial drug chloroquine, George Lesher and his colleagues at Sterling Drug discovered a by-product with unexpected antibacterial activity.[2][3] This compound was nalidixic acid, a 1,8-naphthyridine derivative that is considered the first of the quinolone antibiotics.[3][4] The term "quinolone" itself refers to a quinoline ring with a ketone group, and these compounds are tautomers of hydroxyquinolines. The discovery of nalidixic acid marked the dawn of the quinolone era and laid the groundwork for the development of a vast and versatile class of therapeutics.[5][6]

Timeline of Key Historical Milestones:

| Year | Event | Significance |

| 1834 | Friedlieb Ferdinand Runge isolates "leukol" from coal tar.[1] | First isolation of the quinoline scaffold. |

| 1842 | Charles Gerhardt synthesizes "quinoline" from quinine.[1] | Independent discovery and naming of quinoline. |

| 1869 | August Kekulé elucidates the structure of quinoline.[1] | Provided a rational basis for synthetic exploration. |

| 1962 | George Lesher discovers nalidixic acid.[3][5][6] | The first quinolone antibiotic, marking a new therapeutic era. |

| 1970s | Introduction of first-generation quinolones like cinoxacin and oxolinic acid.[3] | Marginal improvements over nalidixic acid. |

| 1980s | Development of fluoroquinolones, such as norfloxacin.[5] | Introduction of a fluorine atom significantly expanded the antibacterial spectrum. |

The Art of Synthesis: Constructing the Quinolinone Core

The ability to rationally synthesize the quinolinone scaffold was crucial for exploring its therapeutic potential. Several classic "named reactions" were developed in the late 19th and early 20th centuries, each offering a unique pathway to this privileged structure. These methods, while foundational, have been continuously refined to improve yields, expand substrate scope, and embrace the principles of green chemistry.

The Skraup Synthesis: A Classic Route to Quinolines

Developed by Zdenko Hans Skraup in 1880, this reaction is a cornerstone of quinoline synthesis. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. The harsh conditions of the original Skraup synthesis have led to the development of milder modifications.

Experimental Protocol: Skraup Synthesis of Quinoline

-

Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene (as an oxidizing agent), ferrous sulfate (to moderate the reaction).

-

Procedure:

-

In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol.

-

Add ferrous sulfate to the mixture.

-

Slowly add nitrobenzene while stirring.

-

Heat the mixture, and the reaction will become exothermic.

-

After the initial vigorous reaction subsides, continue heating to complete the reaction.

-

Cool the mixture and pour it into water.

-

Neutralize with a base (e.g., sodium hydroxide) and then perform steam distillation to isolate the quinoline.

-

Causality in Experimental Choices:

-

Sulfuric Acid: Acts as both a dehydrating agent to convert glycerol to acrolein and as a catalyst for the cyclization step.

-

Nitrobenzene: Serves as the oxidizing agent to convert the initially formed dihydroquinoline to the aromatic quinoline.

-

Ferrous Sulfate: Helps to control the otherwise violent exothermic reaction.

Diagram: Experimental Workflow for the Skraup Synthesis

Caption: Experimental workflow for the Skraup synthesis.

The Conrad-Limpach and Knorr Syntheses: Accessing 4-Quinolones and 2-Quinolones

The Conrad-Limpach synthesis, reported in 1887, provides a route to 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) by reacting anilines with β-ketoesters.[7][8] The reaction conditions are critical for determining the product. Lower temperatures favor the formation of the β-aminoacrylate intermediate, which upon heating, cyclizes to the 4-hydroxyquinoline (the kinetic product).[9] In contrast, the Knorr synthesis, which involves the formation of a β-ketoanilide intermediate at higher initial temperatures, leads to 2-hydroxyquinolines (the thermodynamic product).[7]

Experimental Protocol: Conrad-Limpach Synthesis of 2-Methyl-4-hydroxyquinoline

-

Materials: Aniline, ethyl acetoacetate, a high-boiling inert solvent (e.g., mineral oil or Dowtherm A), glacial acetic acid (catalyst).

-

Procedure:

-

Step 1: Enamine Formation:

-

To a solution of aniline in toluene, add ethyl acetoacetate and a catalytic amount of glacial acetic acid.

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed.

-

After the reaction is complete, remove the toluene under reduced pressure. The crude ethyl 3-(phenylamino)crotonate can be used in the next step.[10]

-

-

Step 2: Thermal Cyclization:

-

In a flask equipped with a reflux condenser, place the crude product from Step 1 and add a high-boiling solvent.

-

Heat the mixture to 250-260°C and maintain this temperature for 30-60 minutes.[10]

-

Cool the mixture, and the product will precipitate.

-

Collect the solid by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.

-

The crude product can be purified by recrystallization.

-

-

The Gould-Jacobs Reaction: A Versatile Route to 4-Hydroxyquinolines

First reported in 1939, the Gould-Jacobs reaction is a highly versatile method for synthesizing 4-hydroxyquinolines.[11][12][13] It involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[11] Subsequent hydrolysis and decarboxylation yield the 4-quinolinone core.[11]

Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxyquinoline

-

Materials: Aniline, diethyl ethoxymethylenemalonate (DEEM), high-boiling solvent (e.g., Dowtherm A), sodium hydroxide solution, hydrochloric acid.

-

Procedure:

-

Step 1 & 2: Condensation and Cyclization:

-

Mix aniline and DEEM and heat.

-

Add a high-boiling solvent and heat to approximately 250°C to induce cyclization.

-

-

Step 3: Hydrolysis:

-

Hydrolyze the resulting ester with a sodium hydroxide solution.

-

-

Step 4: Decarboxylation:

-

Acidify the mixture with hydrochloric acid to precipitate the carboxylic acid.

-

Heat the dried acid above its melting point to induce decarboxylation, yielding 4-hydroxyquinoline.[11]

-

-

Modern adaptations of this reaction often utilize microwave irradiation to significantly reduce reaction times and improve yields.[11][14]

The Expanding Therapeutic Horizon of Quinolinone Derivatives

While the initial therapeutic application of quinolinones was in the realm of antibacterial agents, the versatility of this scaffold has led to its exploration in a wide range of diseases.

Antibacterial Agents: From Quinolones to Fluoroquinolones

The discovery of nalidixic acid spurred the development of several generations of quinolone antibiotics, each with an improved spectrum of activity. The introduction of a fluorine atom at the C-6 position was a major breakthrough, leading to the development of the fluoroquinolones with significantly enhanced potency and a broader spectrum of activity.[3]

Generations of Quinolone Antibiotics:

| Generation | Key Features | Examples |

| First | Modest activity against Gram-negative bacteria.[3] | Nalidixic acid, Cinoxacin |

| Second | Introduction of fluorine at C-6; expanded Gram-negative and some Gram-positive activity.[3] | Ciprofloxacin, Norfloxacin |

| Third | Improved activity against Gram-positive bacteria, particularly Streptococcus pneumoniae. | Levofloxacin, Gatifloxacin |

| Fourth | Broad-spectrum activity, including anaerobic bacteria.[3] | Moxifloxacin, Trovafloxacin |

Quantitative Data: In Vitro Activity of Quinolones

| Antibiotic | E. coli MIC90 (µg/mL) | P. aeruginosa MIC90 (µg/mL) | S. pneumoniae MIC90 (µg/mL) |

| Ciprofloxacin | ≤0.06 | 0.5 | 1 |

| Levofloxacin | ≤0.06 | 1 | 1 |

| Moxifloxacin | 0.12 | 8 | ≤0.12 |

| Gatifloxacin | ≤0.06 | 4 | 0.25 |

Data sourced from[15]

Anticancer Activity: Targeting Key Signaling Pathways

Quinolinone derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[16][17] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways that are dysregulated in cancer.

Inhibition of Kinase Signaling Pathways:

A primary mechanism of action for many anticancer quinolinone derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling.

-

EGFR and VEGFR Inhibition: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are key drivers of tumor growth and angiogenesis. Several quinolinone derivatives have been developed as potent inhibitors of these receptor tyrosine kinases.[2][12][18][19][20] For instance, some sulfonylated indeno[1,2-c]quinolines have shown EGFR-TK inhibitory activity with IC50 values in the nanomolar range, outperforming the known drug erlotinib.[2]

-

PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism. Its deregulation is a common feature in many cancers.[21] Quinolinone-based compounds have been identified as potent inhibitors of this pathway, acting as dual mTORC1 and mTORC2 inhibitors.[22]

Diagram: Inhibition of the PI3K/Akt/mTOR Pathway by Quinolinone Derivatives

Caption: Quinolinone derivatives can inhibit key nodes in the PI3K/Akt/mTOR pathway.

Quantitative Data: Anticancer Activity of Quinolinone Derivatives (IC50 values)

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-5-sulfonamides | C-32 (Amelanotic melanoma) | Varies (e.g., 3a: 1.54) | [1] |

| Quinoline-5-sulfonamides | A549 (Lung adenocarcinoma) | Varies (e.g., 3a: 1.62) | [1] |

| 4,7-Disubstituted quinolines | HL-60 (Leukemia) | Varies (e.g., 0.314 µg/cm³) | [16] |

| Indolyl quinolinone | KDR (VEGFR-2) kinase | Varies | [23] |

| Sulfonylated indeno[1,2-c]quinolines | EGFR-TK | Varies (e.g., SIQ3: ~0.6 nM) | [2] |

Antiviral and Antimalarial Applications

The historical connection of quinoline to the antimalarial drug quinine has inspired the continued exploration of quinolinone derivatives for treating parasitic and viral diseases. Chloroquine and hydroxychloroquine are well-known quinoline-based antimalarial agents.[24] More recently, novel quinolinone derivatives have shown promising activity against a range of viruses, including Dengue virus and Zika virus.[25][26][27]

Quantitative Data: Antiviral Activity of Quinoline Derivatives

| Compound | Virus | IC50 (µM) | Reference |

| Compound 1 | Dengue Virus Serotype 2 (DENV2) | 3.03 | [25] |

| Compound 2 | Zika Virus | 0.8 | [26] |

| QL47 | Dengue Virus Serotype 2 (DENV2) | 0.343 | [27] |

Conclusion and Future Perspectives

The quinolinone scaffold has traversed a remarkable journey from its humble origins in coal tar to its current status as a privileged structure in medicinal chemistry. Its rich history is a testament to the power of both serendipitous observation and rational drug design. The development of a diverse array of synthetic methodologies has provided chemists with the tools to create vast libraries of quinolinone derivatives, leading to the discovery of potent antibacterial, anticancer, antiviral, and antimalarial agents.

As we move forward, the focus will undoubtedly be on the development of more selective and potent quinolinone-based therapeutics with improved safety profiles. The elucidation of new biological targets and a deeper understanding of the mechanisms of drug resistance will continue to drive the design of next-generation quinolinone compounds. The enduring legacy of the quinolinone core ensures its continued prominence in the ongoing quest for novel and effective medicines.

References

Sources

- 1. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]

- 2. Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. scispace.com [scispace.com]

- 6. [The history of the development and changes of quinolone antibacterial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Frontiers | Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors [frontiersin.org]

- 12. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 13. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 14. ablelab.eu [ablelab.eu]

- 15. Maintaining Fluoroquinolone Class Efficacy: Review of Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 17. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fmhr.net [fmhr.net]

- 19. brieflands.com [brieflands.com]

- 20. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. benthamdirect.com [benthamdirect.com]

- 23. Optimization of the indolyl quinolinone class of KDR (VEGFR-2) kinase inhibitors: effects of 5-amido- and 5-sulphonamido-indolyl groups on pharmacokinetics and hERG binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Application of Quinoline Ring in Structural Modification of Natural Products [mdpi.com]

- 25. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

De Novo Synthesis and Late-Stage Functionalization Strategies for 6-Bromo-8-chloro-1,2-dihydroquinolin-2-one

Executive Summary

The 6-bromo-8-chloro-1,2-dihydroquinolin-2-one scaffold (CAS 1341717-31-4)[1][2] is a privileged heterocyclic building block in modern drug discovery. It serves as a critical intermediate in the development of bromodomain inhibitors[3], ATM kinase inhibitors[4], and PDE10 modulators[5]. The orthogonal reactivity of the C6-bromine and C8-chlorine substituents enables precise, sequential transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[6]. However, synthesizing this core requires overcoming significant electronic deactivation and steric hindrance. This whitepaper details two highly validated, self-contained synthetic methodologies to construct this scaffold: a de novo Friedel-Crafts approach (Route A) and a regioselective late-stage halogenation approach (Route B).

Retrosynthetic Analysis & Pathway Selection

The structural complexity of the target molecule dictates that the 1,2-dihydroquinolin-2-one (carbostyril) core must be accessed via a 3,4-dihydro intermediate, which is subsequently dehydrogenated.

-

Route A (De Novo Construction): Utilizes pre-functionalized 4-bromo-2-chloroaniline[7][8]. This approach guarantees absolute regiochemical fidelity but requires harsh cyclization conditions due to the deactivated nature of the di-halo aromatic ring[9].

-

Route B (Sequential Halogenation): Begins with the unfunctionalized 3,4-dihydroquinolin-2-one core. It relies on the inherent directing effects of the cyclic amide to sequentially install the C6-bromine and C8-chlorine atoms[10].

Retrosynthetic pathways for 6-bromo-8-chloro-1,2-dihydroquinolin-2-one.

Experimental Methodologies & Mechanistic Causality

Route A: De Novo Core Construction via Friedel-Crafts Alkylation

Mechanistic Rationale: Starting from 4-bromo-2-chloroaniline ensures that the halogen positions are fixed. The initial step is a simple amidation with 3-chloropropionyl chloride. The critical step is the intramolecular Friedel-Crafts alkylation. Because the aromatic ring is severely electron-depleted by the inductive effects of the bromine and chlorine atoms, standard Lewis acid catalysis in solution is thermodynamically insufficient. A neat melt in anhydrous Aluminum Chloride ( AlCl3 ) at 130–150 °C provides the necessary activation energy to force the cyclization[9].

Protocol A1: Synthesis of N-(4-bromo-2-chlorophenyl)-3-chloropropanamide

-

Charge a flame-dried flask with 4-bromo-2-chloroaniline (1.0 equiv) and anhydrous dichloromethane (DCM) (0.5 M).

-

Add triethylamine (1.2 equiv) and cool the mixture to 0 °C under nitrogen.

-

Add 3-chloropropionyl chloride (1.1 equiv) dropwise over 30 minutes to control the exothermic acylation.

-

Warm to room temperature and stir for 2 hours. Quench with 1N HCl , extract with DCM, wash with brine, dry over Na2SO4 , and concentrate to yield the intermediate amide.

Protocol A2: AlCl3-Mediated Cyclization

-

In a heavy-walled glass reactor, thoroughly mix the intermediate amide (1.0 equiv) with anhydrous AlCl3 (3.0 equiv).

-

Heat the solid mixture gradually to 140 °C. The mixture will melt and turn dark brown. Maintain this temperature for 2 hours[9].

-

Critical Step: Cool the melt to 80 °C and carefully pour it over crushed ice and concentrated HCl to decompose the aluminum complex.

-

Filter the resulting precipitate, wash with water, and recrystallize from ethanol to afford 6-bromo-8-chloro-3,4-dihydroquinolin-2(1H)-one.

Route B: Late-Stage Halogenation of Pre-formed Core

Mechanistic Rationale: If handling highly deactivated Friedel-Crafts cyclizations is undesirable, Route B leverages the innate electronic directing effects of the quinolinone core. The amide nitrogen strongly activates the ortho and para positions. Bromination with N-Bromosuccinimide (NBS) occurs exclusively at the least sterically hindered, highly activated C6 (para) position. Subsequent chlorination with N-Chlorosuccinimide (NCS) is directed to the C8 (ortho) position. Because the C6-bromine deactivates the ring, the NCS chlorination requires elevated thermal conditions (80 °C in DMF)[10].

Protocol B1: C6-Bromination

-

Dissolve 3,4-dihydroquinolin-2-one (1.0 equiv) in anhydrous DMF (0.3 M) at 0 °C.

-

Add NBS (1.05 equiv) in small portions. Stir at room temperature for 2 hours.

-

Pour into ice water; collect the 6-bromo-3,4-dihydroquinolin-2-one precipitate via filtration.

Protocol B2: C8-Chlorination

-

Dissolve 6-bromo-3,4-dihydroquinolin-2-one (1.0 equiv) in DMF (0.2 M).

-

Add NCS (1.5 equiv). Heat the reaction mixture to 80 °C and stir for 30–60 minutes[10].

-

Validation Check: Monitor via LC-MS; the highly deactivated nature of the product prevents over-chlorination.

-

Pour the mixture into ice-cold water. Filter the resulting solid and wash thoroughly with water to remove succinimide byproducts, yielding 6-bromo-8-chloro-3,4-dihydroquinolin-2-one.

Final Stage: Dehydrogenation to the 2-Quinolone Core

To achieve the fully conjugated 1,2-dihydroquinolin-2-one target, the 3,4-dihydro intermediate must be oxidized. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is the reagent of choice. DDQ initiates a single-electron transfer or direct hydride abstraction at the benzylic C4 position, forming a resonance-stabilized carbocation. Subsequent proton loss at C3 yields the aromatic carbostyril system, driven by the thermodynamic stability of the extended π -conjugation[11].

Mechanistic pathway of DDQ-mediated dehydrogenation to the quinolin-2-one core.

Protocol C: DDQ Oxidation

-

Dissolve 6-bromo-8-chloro-3,4-dihydroquinolin-2-one (1.0 equiv) in anhydrous 1,4-dioxane (0.1 M).

-

Add DDQ (1.2 equiv). Equip the flask with a reflux condenser and heat to 90–100 °C for 12 hours[11].

-

Cool to room temperature. Filter the mixture through a pad of Celite to remove the insoluble DDQH2 byproduct.

-

Concentrate the filtrate and purify via flash column chromatography (EtOAc/Hexane) to isolate pure 6-bromo-8-chloro-1,2-dihydroquinolin-2-one[11].

Quantitative Analytics & Route Comparison

The selection between Route A and Route B depends heavily on the scale of synthesis and the availability of starting materials. The table below summarizes the quantitative and operational metrics for both pathways.

| Parameter | Route A (De Novo / Friedel-Crafts) | Route B (Sequential Halogenation) |

| Starting Material | 4-Bromo-2-chloroaniline | 3,4-Dihydroquinolin-2-one |

| Total Steps | 3 Steps | 3 Steps |

| Overall Yield | 45% – 55% | 65% – 75% |

| Regiochemical Purity | >99% (Fixed by starting material) | ~95% (Minor C5/C7 halogenation isomers) |

| Key Reagents | 3-Chloropropionyl chloride, AlCl3 , DDQ | NBS, NCS, DDQ |

| Scalability | Moderate (Exothermic AlCl3 quench is hazardous at scale) | High (Mild reagents, easily precipitated intermediates) |

| Primary Challenge | Overcoming ring deactivation during cyclization | Forcing C8-chlorination against C6-Br deactivation |

References

- Sigma-Aldrich. 6-Bromo-8-chloro-1,2-dihydroquinolin-2-one Product Page. MilliporeSigma.

- US Patent 9,353,081 B2. Bicyclic dihydroquinoline-2-one derivatives. Google Patents.

- WO2017024408A1. Aryl-substituted dihydroquinolinones, their preparation and their use as pharmaceuticals. Google Patents.

- Seifert et al. Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry, ACS Publications (2014).

Sources

- 1. 6-Bromo-8-chloro-1,2-dihydroquinolin-2-one | 1341717-31-4 [sigmaaldrich.com]

- 2. 6-Bromo-8-chloro-1,2-dihydroquinolin-2-one | 1341717-31-4 [sigmaaldrich.com]

- 3. WO2017024408A1 - Aryl-substituted dihydroquinolinones, their preparation and their use as pharmaceuticals - Google Patents [patents.google.com]

- 4. EP3992191A1 - Imidazo[4,5-c]quinoline compounds and their use as atm kinase inhibitors - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. 6-Bromo-8-chloroisoquinoline|CAS 1824270-14-5|RUO [benchchem.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. echemi.com [echemi.com]

- 9. US9353081B2 - Bicyclic dihydroquinoline-2-one derivatives - Google Patents [patents.google.com]

- 10. WO2017024408A1 - Aryl-substituted dihydroquinolinones, their preparation and their use as pharmaceuticals - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

Application Note: Synthesis and Orthogonal Functionalization of 6-Bromo-8-chloro-1,2-dihydroquinolin-2-one

Executive Summary & Strategic Rationale

The 2-quinolone (carbostyril) scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in blockbuster therapeutics (e.g., aripiprazole, indacaterol) and bioactive alkaloids . Within this structural class, 6-bromo-8-chloro-1,2-dihydroquinolin-2-one (CAS: 1341717-31-4) serves as a highly specialized, dual-halogenated building block.

The strategic value of this specific substitution pattern lies in its orthogonal reactivity. The C-8 chlorine atom provides essential steric bulk and lipophilic modulation often required for target receptor binding . Conversely, the C-6 bromine atom acts as a highly reactive handle for late-stage palladium-catalyzed cross-coupling. Because the bond dissociation energy of the C(sp²)–Br bond (~81 kcal/mol) is significantly lower than that of the C(sp²)–Cl bond (~96 kcal/mol), researchers can achieve site-selective functionalization at the 6-position without displacing the 8-chloro substituent.

Mechanistic Insights: Regioselectivity and Causality

The synthesis of this intermediate relies on a two-phase approach: core assembly followed by late-stage electrophilic halogenation.

Core Assembly: The 8-chloroquinolin-2(1H)-one core is traditionally constructed via a modified Knorr-type cyclization . Reaction of 2-chloroaniline with cinnamoyl chloride yields an α,β -unsaturated amide. Lewis acid ( AlCl3 ) activation of this amide drives an intramolecular Friedel-Crafts alkylation, forming a 3,4-dihydroquinolin-2-one intermediate. Subsequent dehydrogenation restores aromaticity, yielding the thermodynamically stable 2-quinolone tautomer.

Regioselective Bromination: The causality behind the >99% regioselectivity during bromination is dictated by the electronic topology of the 2-quinolone ring. The amide nitrogen (N1) strongly donates its lone pair into the aromatic system, activating the ortho (C-8) and para (C-6) positions toward electrophilic aromatic substitution. Since the C-8 position is sterically and electronically blocked by the existing chlorine atom, the electrophile ( Br+ ) is exclusively funneled to the C-6 position.

The choice of reagent is critical. While molecular bromine ( Br2 ) in acetic acid can be used, utilizing N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF) is vastly superior. DMF acts not just as a solvent, but as an active participant, forming a highly electrophilic Vilsmeier-type brominating complex with NBS. This stabilizes the bromonium intermediate, allowing the reaction to proceed rapidly at room temperature and entirely suppressing off-target polyhalogenation.

Synthetic Workflow

Synthetic workflow for 6-bromo-8-chloro-1,2-dihydroquinolin-2-one and downstream functionalization.

Quantitative Optimization of Bromination Conditions

To establish the most robust protocol, various bromination conditions were evaluated. The data below demonstrates why the NBS/DMF system was selected for the final methodology.

| Entry | Reagent (Equiv.) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Regioselectivity (C-6 : Other) | Isolated Yield (%) |

| 1 | Br2 (1.20) | AcOH | 60 | 4 | >95 | 92 : 8 | 81 |

| 2 | NBS (1.05) | MeCN | 25 | 12 | 45 | >99 : 1 | 41 |

| 3 | NBS (1.05) | DMF | 25 | 2 | >99 | >99 : 1 | 94 |

| 4 | NBS (1.05) | THF | 25 | 8 | 70 | 95 : 5 | 65 |

Table 1: Reaction optimization for the electrophilic bromination of 8-chloroquinolin-2(1H)-one. Entry 3 provides the optimal balance of kinetics, regioselectivity, and overall yield.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure scientific integrity at every step.

Protocol A: Synthesis of 8-Chloroquinolin-2(1H)-one (Core Assembly)

-

Amidation: Dissolve 2-chloroaniline (10.0 g, 78.4 mmol) and triethylamine (13.1 mL, 94.1 mmol) in anhydrous dichloromethane (DCM, 100 mL) under an inert N2 atmosphere. Cool the mixture to 0 °C.

-

Addition: Add cinnamoyl chloride (13.7 g, 82.3 mmol) dropwise over 30 minutes. Stir at room temperature for 2 hours.

-

Cyclization: Concentrate the mixture in vacuo. Redissolve the crude amide in chlorobenzene (80 mL), add anhydrous AlCl3 (26.1 g, 196 mmol), and heat to 120 °C for 4 hours.

-

Oxidation: Quench the reaction carefully with ice water, extract with ethyl acetate, and concentrate. Dissolve the resulting 3,4-dihydro intermediate in diphenyl ether (50 mL), add 10% Pd/C (1.0 g), and reflux at 250 °C for 3 hours to aromatize the ring.

-

Validation (IPC): Monitor via TLC (Silica, 1:1 Hexanes/EtOAc). The product must appear as a distinct, bright blue fluorescent spot under short-wave UV (254 nm).

Protocol B: Regioselective Bromination (Target Synthesis)

-

Preparation: Charge a flame-dried 250 mL round-bottom flask with 8-chloroquinolin-2(1H)-one (5.0 g, 27.8 mmol) and anhydrous DMF (50 mL). Stir until complete dissolution is achieved.

-

Halogenation: Wrap the flask in aluminum foil to exclude light (preventing radical pathway activation). Add N-Bromosuccinimide (5.2 g, 29.2 mmol, 1.05 equiv.) in a single portion at 25 °C.

-

Reaction: Stir the dark yellow solution at room temperature for 2 hours.

-

Self-Validating IPC (LC-MS): Sample 10 µL of the reaction mixture and dilute in MeOH. Analyze via LC-MS (ESI+).

-

Causality Check: The starting material peak at m/z 180 [M+H]+ (showing a 3:1 isotopic ratio for one Cl) must be fully consumed.

-

Validation: The product peak must appear at m/z 258 [M+H]+ . Crucially, the mass spectrum must display a mathematically exact 3:4:1 isotopic pattern at m/z 258, 260, and 262. This specific ratio self-validates the incorporation of exactly one bromine atom (1:1 ratio) and one chlorine atom (3:1 ratio) on the scaffold.

-

-

Workup: Pour the mixture into ice-cold distilled water (200 mL). Filter the resulting white precipitate, wash with water (3 × 50 mL) and cold ethanol (20 mL), and dry under high vacuum to afford 6-bromo-8-chloro-1,2-dihydroquinolin-2-one.

Protocol C: Orthogonal Functionalization (Suzuki-Miyaura Coupling at C-6)

To demonstrate the utility of the synthesized scaffold:

-

Charge a Schlenk tube with 6-bromo-8-chloro-1,2-dihydroquinolin-2-one (1.0 mmol), an arylboronic acid (1.2 mmol), Pd(dppf)Cl2 (0.05 mmol), and K2CO3 (2.5 mmol).

-

Add a degassed mixture of 1,4-Dioxane/Water (4:1, 10 mL).

-

Heat at 90 °C for 6 hours. The C-6 bromide will selectively couple, leaving the C-8 chloride completely intact for subsequent SAR exploration.

References

-

Kadnikov, D. V.; Larock, R. C. Synthesis of 2-Quinolones via Palladium-Catalyzed Carbonylative Annulation of Internal Alkynes by N-Substituted o-Iodoanilines. The Journal of Organic Chemistry 2004, 69, 6772-6780. URL:[Link]

-

Jayashree, B. S.; Thomas, S.; Nayak, Y. Design and synthesis of 2-quinolones as antioxidants and antimicrobials: A rational approach. Medicinal Chemistry Research 2010, 19, 193-209. URL:[Link]

-

Wu, J.; Xiang, S.; Zeng, J.; Leow, M.; Liu, X.-W. Synthesis of 2-Quinolones via Pd-Catalyzed C-H Activation. Organic Letters 2015, 17, 222-225. URL:[Link]

Application Notes & Protocols for 6-bromo-8-chloro-1,2-dihydroquinolin-2-one as a Research Intermediate

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the strategic use of 6-bromo-8-chloro-1,2-dihydroquinolin-2-one as a pivotal intermediate in synthetic and medicinal chemistry. The content herein is structured to offer not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design and execution.

Introduction: The Quinolinone Scaffold in Modern Drug Discovery

The quinolin-2(1H)-one core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2][3] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets with high affinity and selectivity. The introduction of halogen atoms, such as bromine and chlorine, at specific positions offers synthetic handles for diversification, enabling the exploration of chemical space and the optimization of pharmacological properties.[3]

The subject of this guide, 6-bromo-8-chloro-1,2-dihydroquinolin-2-one, is a particularly valuable intermediate. The differential reactivity of the C6-Br and C8-Cl bonds allows for selective, stepwise functionalization, primarily through palladium-catalyzed cross-coupling reactions. This enables the synthesis of complex molecular architectures from a single, readily available starting material.

Physicochemical Properties

A clear understanding of the physical and chemical properties of the starting material is fundamental to its successful application.

| Property | Value | Source |

| CAS Number | 1341717-31-4 | [4] |

| Molecular Formula | C₉H₅BrClNO | [4] |

| Molecular Weight | 258.50 g/mol | [4] |

| Appearance | Powder or crystals | [4] |

| Purity | Typically ≥95% | [4] |

| Storage | Sealed in a dry place at room temperature | [4] |

Safety Information

As with all laboratory chemicals, appropriate safety precautions should be taken.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

Always consult the material safety data sheet (MSDS) from your supplier for complete safety information.

Synthetic Strategy: Leveraging Palladium-Catalyzed Cross-Coupling

The primary utility of 6-bromo-8-chloro-1,2-dihydroquinolin-2-one lies in its suitability for palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 6-position is more reactive than the carbon-chlorine bond at the 8-position in typical Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for selective functionalization.[5]

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, typically between an aryl or vinyl halide and an organoboron species.[2] In the context of our intermediate, this reaction is ideal for introducing aryl or heteroaryl substituents at the 6-position, a common strategy in the development of kinase inhibitors.

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

This protocol is a representative example of a Suzuki-Miyaura coupling reaction using 6-bromo-8-chloro-1,2-dihydroquinolin-2-one. The choice of a fluorophenyl group is illustrative of modifications often made in medicinal chemistry to enhance binding affinity or improve metabolic stability.

Materials:

-

6-bromo-8-chloro-1,2-dihydroquinolin-2-one (1.0 eq)

-

4-Fluorophenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.10 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

-

To a dry Schlenk flask, add 6-bromo-8-chloro-1,2-dihydroquinolin-2-one, 4-fluorophenylboronic acid, and potassium carbonate.

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Under a positive pressure of the inert gas, add palladium(II) acetate and SPhos.

-

Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the layers.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 6-(4-fluorophenyl)-8-chloro-1,2-dihydroquinolin-2-one.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: Pd(OAc)₂ is a common palladium precursor. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl bromide to the palladium center and facilitates the reductive elimination step, which is often rate-limiting.

-

Base: Potassium carbonate is a moderately strong inorganic base required to activate the boronic acid for transmetalation.[6]

-

Solvent: A mixture of dioxane and water is often used to ensure the solubility of both the organic substrates and the inorganic base. Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

The Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, a key transformation in the synthesis of many pharmaceuticals.[7] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 6-position of our intermediate.

This protocol provides a general procedure for the Buchwald-Hartwig amination, using morpholine as a representative cyclic secondary amine.

Materials:

-

6-bromo-8-chloro-1,2-dihydroquinolin-2-one (1.0 eq)

-

Morpholine (1.5 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq)

-

Sodium tert-butoxide (NaOtBu, 1.4 eq)

-

Anhydrous toluene

Procedure:

-

In a glovebox or under a stream of inert gas, add 6-bromo-8-chloro-1,2-dihydroquinolin-2-one, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to a dry reaction vessel.

-

Add anhydrous toluene, followed by morpholine.

-

Seal the vessel and heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).

-

Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Dilute with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the desired 6-(morpholino)-8-chloro-1,2-dihydroquinolin-2-one.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: Pd₂(dba)₃ is a stable source of Pd(0). XPhos is a highly effective bulky monophosphine ligand for Buchwald-Hartwig reactions, promoting both oxidative addition and reductive elimination.[8]

-

Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[7]

-

Solvent: Anhydrous toluene is a common high-boiling, non-polar solvent for this reaction. An inert atmosphere is critical to prevent catalyst deactivation.

Application in Kinase Inhibitor Synthesis: Targeting the p38 MAP Kinase Pathway

The derivatized quinolinone scaffolds are frequently explored as inhibitors of various protein kinases. Aberrant kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.[9] The p38 mitogen-activated protein (MAP) kinase signaling pathway is a key regulator of cellular responses to stress and inflammation and is a well-established target for therapeutic intervention.[6][10]

The p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a tiered cascade of protein kinases that transduces extracellular signals to the nucleus, leading to changes in gene expression and cellular responses such as apoptosis, inflammation, and cell cycle regulation.[11][12]

Caption: Simplified p38 MAP kinase signaling pathway.

Rationale for Targeting p38 MAPK: Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases and cancers.[8][12] By designing small molecule inhibitors that bind to the ATP-binding pocket of p38 MAPK, it is possible to block the downstream signaling cascade and mitigate the pathological effects. The quinolinone scaffold, when appropriately substituted at the C6 and C8 positions, can be tailored to fit into this pocket with high affinity and selectivity. The aryl group introduced via Suzuki coupling can form key interactions within the kinase active site, while modifications at other positions can optimize physicochemical properties for drug-like characteristics.

Conclusion

6-bromo-8-chloro-1,2-dihydroquinolin-2-one is a strategically designed research intermediate that offers a versatile platform for the synthesis of complex, biologically active molecules. Its differential halogenation provides a clear pathway for selective functionalization using robust and well-established palladium-catalyzed cross-coupling reactions. By understanding the principles behind these reactions and the biological rationale for targeting pathways like p38 MAPK, researchers can effectively leverage this intermediate to accelerate the discovery and development of novel therapeutics.

References

-

Assay Genie. (n.d.). p38 MAPK Signaling Review. Retrieved from Assay Genie. [Link]

-

Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from Creative Diagnostics. [Link]

-

QIAGEN. (n.d.). p38 MAPK Signaling. GeneGlobe. Retrieved from QIAGEN. [Link]

-

ABclonal. (2022, April 1). Exploring the p38-MAPK Signaling Pathway. Retrieved from ABclonal. [Link]

-

Wikipedia. (2023). p38 mitogen-activated protein kinases. In Wikipedia. [Link]

-

Abdelhamid, I. A., et al. (2024, February 23). Synthesis and PASS-Assisted Evaluation of New Heterocyclic Compounds Containing Hydroquinoline Scaffold. Preprints.org. [Link]

-

Arkivoc. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Retrieved from Arkivoc. [Link]

-

Der Pharma Chemica. (n.d.). A facile synthesis of 8-chloro-11-(4-fluorophenyl)-6, 11-dihydro-5H-benzo[5][8] cyclohepta [1, 2-b] pyridin-11-ol. Retrieved from Der Pharma Chemica. [Link]

-

Frontiers. (n.d.). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Retrieved from Frontiers. [Link]

- Google Patents. (n.d.). CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone.

- Google Patents. (n.d.). US7572916B2 - Diastereoselective synthesis process with 6-bromo-4-(3-chlorophenyl)-2-methoxy-quinoline.

- Google Patents. (n.d.). US8193182B2 - Substituted isoquinolin-1(2H)-ones, and methods of use thereof.

- Google Patents. (n.d.). WO2010129451A1 - Process for preparing bromo-substituted quinolines.

- Google Patents. (n.d.). WO2019043208A1 - Dihydroquinolinones.

-

Liu, Q., et al. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][5][6]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 53(19), 7146-7155. [Link]

-

MDPI. (2024, November 21). 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. Retrieved from MDPI. [Link]

-

Organic Chemistry Portal. (n.d.). 1,2-Dihydroquinoline synthesis. Retrieved from Organic Chemistry Portal. [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from Organic Synthesis. [Link]

-

PubMed. (2008, November 21). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Retrieved from PubMed. [Link]

-

PubMed. (2020, September 18). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from PubMed. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and.... Retrieved from ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tcichemicals.com [tcichemicals.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. 6-Bromo-8-chloro-1,2-dihydroquinolin-2-one | 1341717-31-4 [sigmaaldrich.cn]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. assaygenie.com [assaygenie.com]

- 7. mdpi.com [mdpi.com]

- 8. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. blog.abclonal.com [blog.abclonal.com]

Application Notes and Protocols for the Analytical Characterization of Quinolinone Derivatives

Introduction

Quinolinone derivatives represent a significant class of N-heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals, natural products, and key intermediates in organic synthesis.[1][2] Their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, makes them a focal point for drug discovery and development.[3][4] Consequently, the development of robust, reliable, and validated analytical methods is paramount for ensuring the identity, purity, and quality of these compounds from early-stage research through to final product quality control.

This technical guide provides an in-depth overview of the principal analytical techniques employed for the characterization of quinolinone derivatives. It is designed for researchers, analytical scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for methodological choices. We will delve into the "workhorse" technique of High-Performance Liquid Chromatography (HPLC) for separation and quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.

Part 1: Chromatographic Analysis for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity and determining the concentration of quinolinone derivatives in various matrices, from bulk drug substances to finished pharmaceutical products.[5] Its versatility, precision, and robustness make it indispensable for quality control and stability testing.

Application Note: Assay and Impurity Profiling of a Quinolinone API by Reverse-Phase HPLC-UV

Objective: To establish a validated reverse-phase HPLC method with UV detection for the simultaneous assay (quantification) of a target quinolinone active pharmaceutical ingredient (API) and the detection of its related impurities.

Principle of the Method: Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically a C18-bonded silica column) is used with a polar mobile phase. Quinolinone derivatives, which possess moderate polarity, are well-retained and separated under these conditions. More polar impurities will elute earlier, while less polar (more hydrophobic) impurities will be retained longer. The acidic modifier (e.g., formic or phosphoric acid) in the mobile phase is critical; it protonates silanol groups on the stationary phase to reduce peak tailing and ensures that the quinolinone derivatives (which are often weakly basic) are in a consistent, protonated state, leading to sharp, symmetrical peaks.[6] Detection is achieved by a UV-Vis detector set to a wavelength where the quinolinone chromophore exhibits maximum absorbance, ensuring high sensitivity.

Experimental Workflow for HPLC Analysis

Caption: Workflow for HPLC analysis of quinolinone derivatives.

Instrumentation and Materials:

| Item | Specification |

| HPLC System | Quaternary or Binary Pump, Autosampler, Column Thermostat, UV-Vis Detector |

| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Data System | Chromatography Data Station (CDS) for control and processing |

| Reagents | Acetonitrile (HPLC grade), Methanol (HPLC grade), Purified Water (18.2 MΩ·cm), Formic Acid (or Phosphoric Acid, analytical grade) |

| Standard | Certified Reference Standard of the Quinolinone API |

Detailed Protocol:

-

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of Acetonitrile and Water (containing 0.1% Formic Acid) in a 30:70 (v/v) ratio.[7]

-

Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum.

-

Rationale: Filtering removes particulates that can damage the pump and column, while degassing prevents the formation of air bubbles that cause baseline noise and affect pump performance.

-

-

Standard Solution Preparation:

-

Stock (1000 µg/mL): Accurately weigh ~10 mg of the quinolinone reference standard into a 10 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with the mobile phase.

-

Working Standard (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase. This is the concentration for the assay.

-

Calibration Standards: Prepare a series of dilutions from the stock solution to cover the expected range of the analyte and its impurities (e.g., 0.5, 1, 10, 50, 150 µg/mL).[7]

-

-

Sample Solution Preparation (for Assay):

-

Accurately weigh an amount of the API powder equivalent to ~10 mg of the quinolinone derivative and prepare a 100 µg/mL solution following the same procedure as for the working standard.

-

Filter the final solution through a 0.45 µm syringe filter prior to injection.[7]

-

-

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (0.1% Formic Acid) = 30:70 (v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (or λmax of the specific derivative) |

| Run Time | 15 minutes (or until all impurities have eluted) |

-

System Suitability Testing (SST):

-

Rationale: SST is a mandatory step to ensure the chromatographic system is performing adequately before any samples are analyzed.[8][9] It demonstrates the precision and suitability of the system for the intended analysis.

-

Procedure: Inject the working standard solution (100 µg/mL) five or six consecutive times.

-

Acceptance Criteria (based on ICH guidelines): [10]

-

| Parameter | Acceptance Criterion | Purpose |

| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry. |

| Theoretical Plates (N) | N > 2000 | Measures column efficiency. |

| Repeatability (%RSD) | ≤ 1.5% for peak area and retention time | Confirms system precision.[8] |

-

Data Analysis and Calculations:

-

Identification: The principal peak in the sample chromatogram should have the same retention time as the peak in the working standard chromatogram.

-

Assay (%): Calculate the percentage of the quinolinone API in the sample using the external standard method: Assay % = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

-

Impurities (%): Use the calibration curve generated from the standards to quantify any impurity peaks. Express each impurity as a percentage of the main peak area or concentration.

-

Part 2: Mass Spectrometry for Identification and Structural Elucidation

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for confirming the identity of quinolinone derivatives and elucidating the structure of unknown metabolites or degradation products.[11][12]

Application Note: Identification of a Quinolinone and its Metabolites by LC-MS/MS

Objective: To develop a method for the unequivocal identification of a parent quinolinone drug in a complex matrix (e.g., plasma) and to identify potential phase I metabolites (e.g., hydroxylated species).

Principle of the Method: The LC system first separates the parent drug from its metabolites and endogenous matrix components. The eluent is then directed into the mass spectrometer. Electrospray Ionization (ESI) is typically used in positive ion mode ([M+H]+) as the quinolinone nitrogen is readily protonated.[13] The first stage of mass spectrometry (MS1) scans for the molecular ion of the parent drug. For the second stage (MS/MS), this molecular ion is selected as the "precursor ion," isolated, and fragmented by collision-induced dissociation (CID). The resulting "product ions" create a unique fragmentation fingerprint that confirms the structure. Metabolites are identified by searching for expected mass shifts (e.g., +16 Da for hydroxylation) from the parent drug, which should exhibit a similar fragmentation pattern.[13]

LC-MS/MS Workflow for Structural Confirmation

Caption: Logical workflow of an LC-MS/MS product ion scan.

Instrumentation and Materials:

| Item | Specification |

| LC-MS/MS System | UPLC/HPLC coupled to a Triple Quadrupole or Q-TOF Mass Spectrometer |

| Ion Source | Electrospray Ionization (ESI) |

| Sample Prep | Protein precipitation plates or Solid-Phase Extraction (SPE) cartridges |

| Reagents | Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade) |

Detailed Protocol:

-

Sample Preparation (from Plasma):

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard. Vortex vigorously for 1 minute. Centrifuge at high speed for 10 minutes to pellet the precipitated proteins. Transfer the supernatant for analysis.

-

Rationale: This is a rapid method to remove the bulk of proteins which would otherwise foul the LC column and ion source. Acetonitrile is an effective precipitating agent.

-

-

LC-MS/MS Conditions:

| Parameter | Recommended Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm (for fast analysis) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp | 450 °C |

| Scan Mode | Full Scan (MS1) and Product Ion Scan (MS2) |

| Collision Energy | Optimized for each compound (e.g., 15-30 eV) |

-

Data Acquisition and Analysis:

-

Step 1 (Confirmation of Parent): Acquire a full scan (MS1) to find the [M+H]+ ion of the parent quinolinone.

-

Step 2 (Fragmentation): Perform a product ion scan (MS2) on the parent's [M+H]+. The resulting fragments provide a structural fingerprint. Common fragmentations include losses of side chains or cleavages of the quinolinone ring system.[13]

-

Step 3 (Metabolite Hunting): Analyze the full scan data for ions corresponding to expected metabolic transformations (e.g., M+16 for hydroxylation, M+14 for N-demethylation).

-

Step 4 (Metabolite Confirmation): Perform a product ion scan on the candidate metabolite peaks. A true metabolite will often show some of the same core fragment ions as the parent drug, confirming the structural relationship.

-

Part 3: NMR Spectroscopy for Definitive Structure Elucidation

While LC-MS provides strong evidence for a structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for its unambiguous determination.[13][14] It provides precise information about the carbon-hydrogen framework of the molecule.

Protocol: Sample Preparation and ¹H NMR Acquisition for a Quinolinone Derivative

Objective: To obtain a high-quality ¹H NMR spectrum of a purified quinolinone derivative for structural verification.